molecular formula C18H17N3O2S B2384660 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-21-4

5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2384660
CAS No.: 321998-21-4
M. Wt: 339.41
InChI Key: WMVJZDRKASJWHA-XDHOZWIPSA-N
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Description

5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Molecular Structure Analysis : The compound is used as a precursor in the synthesis of reduced bipyrazoles. These synthesized structures have been analyzed for their molecular structures and supramolecular assembly (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

  • Sonogashira-Type Reactions : This compound serves as a precursor in Sonogashira-type cross-coupling reactions. These reactions facilitate the production of pyrazolo[4,3-c]pyridines, a class of compounds with potential applications in various fields including pharmaceuticals (Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Catalysis : It is used in catalysis, specifically in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using sulfuric acid as a recyclable catalyst (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

  • Pharmacological Potential : The compound has been evaluated for its pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

  • Synthesis of Metal-Chelates : This compound is involved in the synthesis of aminomethylene derivatives of pyrazole-5-one(thione), which are used to form metal-chelates with copper(II) acetate. These complexes have been studied for their spectroscopic and magnetic properties (Uraev et al., 2020).

  • Conversion into Reduced Bipyrazoles : It undergoes chemical reactions to form reduced bipyrazoles, with detailed studies on the synthesis, characterization, and supramolecular assembly of these compounds (Kumar et al., 2019).

  • Reductive Amination : This compound is used in reductive amination reactions to produce secondary amines, which are important in various biological and chemical processes (Bawa, Ahmad, & Kumar, 2009).

  • Nitrile Formation : It reacts with acetic anhydride to produce corresponding nitriles, a reaction typical for anti isomers of aldoximes (Attaryan et al., 2012).

Properties

IUPAC Name

(NE)-N-[[5-(4-methoxyphenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-21-18(24-15-10-8-14(23-2)9-11-15)16(12-19-22)17(20-21)13-6-4-3-5-7-13/h3-12,22H,1-2H3/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVJZDRKASJWHA-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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